N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic sulfonamide derivative featuring a fused pyrroloquinoline core. Its structure includes a sulfonamide group at position 8, substituted with benzyl and methyl groups, and a ketone at position 2.
Properties
IUPAC Name |
N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-20(13-14-5-3-2-4-6-14)25(23,24)17-11-15-7-8-18(22)21-10-9-16(12-17)19(15)21/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXYCSWSYEILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324957 | |
| Record name | N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898435-89-7 | |
| Record name | N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrroloquinoline core and a sulfonamide functional group. The chemical formula is , and it has been assigned the CAS number 178357-37-4. The sulfonamide group is known for its role in enhancing the biological activity of various compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the pyrroloquinoline framework. In vitro evaluations demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.99 ± 1.06 |
| Compound B | Hep G2 (Liver) | 4.4 |
| Compound C | HCT116 (Colon) | 4.4 |
These results suggest that modifications to the core structure can significantly influence anticancer activity, with certain substitutions enhancing potency against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonamide Group : Essential for enhancing bioactivity; compounds lacking this group showed significantly reduced activity.
- Substituents on the Benzyl Ring : Electron-donating groups generally increase activity, while electron-withdrawing groups decrease it.
- Pyrroloquinoline Core : Modifications at specific positions can lead to improved selectivity and potency against targeted cancer cell lines.
Case Studies
- Case Study 1 : A derivative of this compound was tested against MCF-7 cells and showed an IC50 value of 10.99 μM, indicating moderate anticancer activity.
- Case Study 2 : Another study evaluated a related sulfonamide derivative against HCT116 cells and found an IC50 of 4.4 μM, suggesting strong potential in colorectal cancer treatment.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[3,2,1-ij]quinoline Family
Several compounds share the pyrrolo[3,2,1-ij]quinoline core but differ in substituents and functional groups:
Key Observations :
- The N-benzyl-N-methyl substituent in the target compound distinguishes it from TQS analogs, which feature aryl halides (e.g., bromophenyl) at position 3. This substitution may alter binding affinity or pharmacokinetics.
- Halogen type and position in TQS derivatives profoundly influence pharmacological activity (e.g., bromine at para vs. meta positions switches agonist to PAM activity) .
Pharmacological and Physical Properties
Pharmacology :
- 4BP-TQS and 4CP-TQS exhibit allosteric agonist activity, while 4FP-TQS acts as a potentiator, highlighting the sensitivity of α7 nAChRs to substituent electronic effects .
- The N-benzyl-N-methyl group in the target compound may reduce desensitization rates compared to halogenated analogs, though experimental data are pending.
Physical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
